N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide
Overview
Description
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide: is a chemical compound belonging to the class of pyrazolo[3,4-b]pyridines, which are bicyclic heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide typically involves the following steps:
Condensation Reaction: The compound can be synthesized through the condensation of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine with cyclopropanecarboxylic acid.
Catalysts and Conditions: Trifluoracetic acid (TFA) is often used as a catalyst, and the reaction is typically carried out under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxo derivative.
Reduction: Reduction of the compound to form a reduced derivative.
Substitution Reactions: Replacement of one or more substituents on the pyrazolo[3,4-b]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution Reactions: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Pyrazolo[3,4-b]pyridine-3-one derivatives.
Reduction Products: Reduced pyrazolo[3,4-b]pyridine derivatives.
Substitution Products: Substituted pyrazolo[3,4-b]pyridine derivatives with different functional groups.
Scientific Research Applications
Chemistry: N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has shown potential biological activities, including antimicrobial and antitubercular properties. It can be used in the development of new drugs targeting various pathogens.
Medicine: Due to its biological activity, the compound is being investigated for its potential use in the treatment of diseases such as tuberculosis and other bacterial infections.
Industry: In the chemical industry, the compound is used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism by which N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The exact molecular pathways and targets can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Etazolate: Used for the reduction of anxiety and convulsions.
Tracazolate: Another derivative with similar biological activities.
Cartazolate: Used in the treatment of anxiety and convulsions.
Uniqueness: N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide stands out due to its specific substitution pattern and the presence of the cyclopropanecarboxamide group, which may confer unique biological properties compared to other pyrazolo[3,4-b]pyridine derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable compound in the field of medicinal chemistry and beyond.
Properties
IUPAC Name |
N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-7-6-8(2)14-12-10(7)11(16-17(12)3)15-13(18)9-4-5-9/h6,9H,4-5H2,1-3H3,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMUMEOLGHKQTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)NC(=O)C3CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321698 | |
Record name | N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818844 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866131-72-8 | |
Record name | N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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